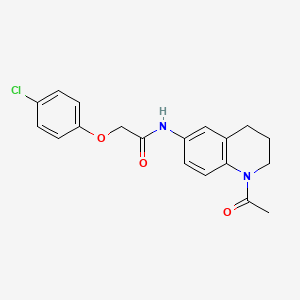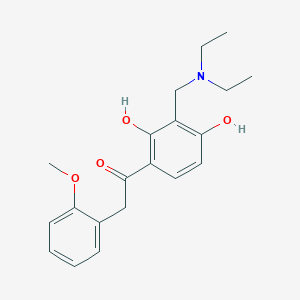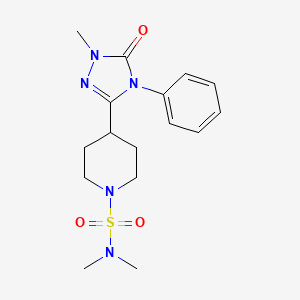![molecular formula C23H28N4O3S2 B2483688 N-butyl-N-méthylbenzènesulfonamide de 4-(4-(benzo[d]thiazol-2-yl)pipérazine-1-carbonyl) CAS No. 683771-08-6](/img/structure/B2483688.png)
N-butyl-N-méthylbenzènesulfonamide de 4-(4-(benzo[d]thiazol-2-yl)pipérazine-1-carbonyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résumé: Des développements synthétiques récents ont permis d'obtenir des composés antituberculeux à base de benzothiazole. Ces molécules ont été évaluées in vitro et in vivo, avec des concentrations inhibitrices comparées à celles des médicaments de référence standard. Notamment, les nouveaux dérivés du benzothiazole ont démontré une meilleure puissance d'inhibition contre Mycobacterium tuberculosis .
- Résumé: Certains dérivés de ce composé présentent une puissante cytotoxicité contre les lignées cellulaires cancéreuses humaines (MGC-803, HepG-2, T24 et NCI-H460) tout en épargnant les cellules normales .
- Résumé: La synthèse des dérivés du benzothiazole implique diverses voies, notamment le couplage diazo, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire, l'irradiation micro-ondes et les réactions multicomposants en un seul pot .
- Résumé: Les chercheurs possèdent une expertise dans les molécules hétérocycliques et la chimie médicinale. Les caractéristiques structurales du composé le rendent pertinent pour une exploration plus approfondie dans la découverte de médicaments .
- Résumé: L'intérêt porte sur le développement de matériaux dérivés des glucides et d'analogues hybrides inspirés de produits naturels. Ces composés peuvent trouver des applications dans divers domaines .
Activité antituberculeuse
Propriétés anticancéreuses
Voies de synthèse et méthodologies
Chimie hétérocyclique et applications médicinales
Matériaux dérivés des glucides et analogues hybrides
N-formylation catalytique et thiazolidinones
En résumé, ce composé est prometteur dans le traitement de la tuberculose, la recherche sur le cancer, la chimie synthétique et le développement d'hybrides bioactifs. Les chercheurs continuent d'explorer ses diverses applications, ce qui en fait un domaine d'étude passionnant. 🌟
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition can lead to an increase in the levels of acetylcholine and dopamine in the brain, potentially improving cognitive function and mood .
Biochemical Pathways
By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways respectively. The increase in acetylcholine levels can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B can lead to increased dopamine levels, affecting the dopaminergic pathway and potentially improving mood and motivation .
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to an increase in the levels of acetylcholine and dopamine in the brain. This could potentially result in improved cognitive function and mood . Additionally, the compound may have the ability to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to have potent effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Propriétés
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-4-13-25(2)32(29,30)19-11-9-18(10-12-19)22(28)26-14-16-27(17-15-26)23-24-20-7-5-6-8-21(20)31-23/h5-12H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXGILSDFYSOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)

![N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2483611.png)
![4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B2483614.png)

![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)
![[5-(4-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2483619.png)
![ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)

